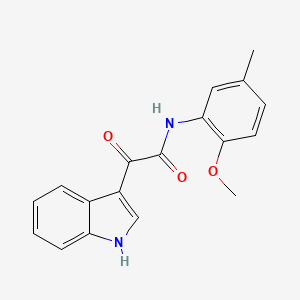

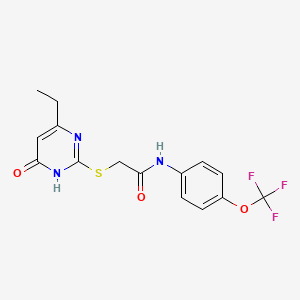

2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

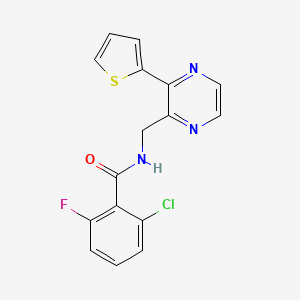

2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione is a chemical compound that belongs to the class of isoquinoline derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The crystal and molecular structure of 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione has been elucidated through X-ray single-crystal diffraction, revealing an orthorhombic crystalline form. This compound features a non-planar molecular structure with significant dihedral angles, illustrating the complex intermolecular C–H···O hydrogen bonding that contributes to its solid-state arrangement. Such structural insights are crucial for understanding the compound's physicochemical properties and potential applications in materials science and molecular engineering (Duru et al., 2018).

Antiviral Research

In the realm of antiviral research, derivatives of 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione have been identified as promising inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. These findings underscore the compound's potential as a scaffold for developing new therapeutic agents targeting HIV replication mechanisms. The magnesium chelating properties of these derivatives have been explored, offering insights into their interaction with metal ions, crucial for their antiviral activity (Billamboz et al., 2011).

Synthesis and Chemical Reactivity

The synthesis of novel isocoumarin and isoquinoline derivatives from 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione has been achieved, demonstrating the compound's versatility as a precursor for various chemical transformations. These synthetic routes offer pathways to diverse molecular structures, potentially applicable in pharmacological and materials science research (Mahmoud et al., 2008).

Electrochromic Materials

Research into novel organic light-emitting device (OLED) applications has led to the development of red-emissive fluorophores based on 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione derivatives. These materials exhibit promising photophysical characteristics for use in OLEDs, highlighting the potential of 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione derivatives in advanced electronic and photonic technologies (Luo et al., 2015).

Green Synthesis Approaches

Innovative synthetic methodologies have been developed for isoquinoline-1,3(2H,4H)-diones and isoindolin-1-ones, showcasing environmentally friendly and efficient routes to these compounds. Such approaches reduce the environmental impact of chemical synthesis, aligning with the principles of green chemistry and sustainability (Yuan et al., 2016).

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-21-14-9-7-13(8-10-14)18-16(19)11-12-5-3-4-6-15(12)17(18)20/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGLDUQNMIXJCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323654 |

Source

|

| Record name | 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49674141 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione | |

CAS RN |

130872-49-0 |

Source

|

| Record name | 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470235.png)

![2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2470245.png)

![4-fluoro-2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2470249.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2470250.png)

![1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2470254.png)